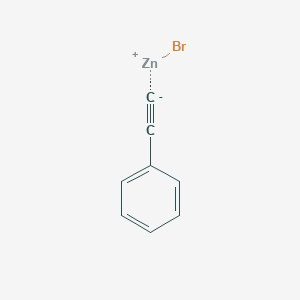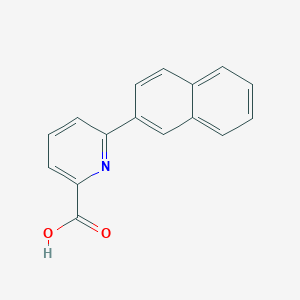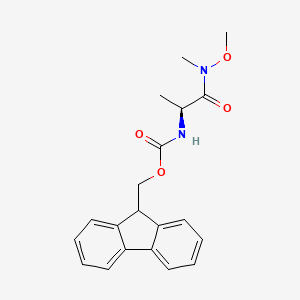
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide” is a complex organic compound. It is part of a class of compounds known as fluorenylmethyloxycarbonyl (Fmoc) amino acids . Fmoc amino acids are commonly used in peptide synthesis due to their stability under a variety of conditions .
Synthesis Analysis
The synthesis of Fmoc amino acids typically involves the reaction of free amino acids with 9-fluorenylmethylchloroformate . This reaction can lead to the formation of small amounts of Fmoc-dipeptide, which can be difficult to eliminate by crystallization . An alternative method involves reacting the Fmoc-chloride first with sodium azide and then with the free amino acid, which eliminates this side reaction .Molecular Structure Analysis
The molecular structure of “N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide” is complex, as indicated by its name. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a bulky, aromatic protecting group commonly used in peptide synthesis .Chemical Reactions Analysis
The Fmoc group in “N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide” can be removed under mild basic conditions . This property is crucial in peptide synthesis, where the Fmoc group is used to protect the amino group during the coupling of amino acids .Direcciones Futuras
The use of Fmoc amino acids, such as “N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide”, in peptide synthesis is a well-established field. Future research may focus on developing new methods for the synthesis of Fmoc amino acids, improving the efficiency of peptide synthesis, and exploring new applications for these compounds .
Mecanismo De Acción
Target of Action
The primary target of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide, often referred to as a Fmoc-protected amino acid, is the amino group of amino acids . The compound is used to protect these amino groups during peptide synthesis .
Mode of Action
The compound interacts with its targets by forming a protective group around the amino group of amino acids . This protective group is stable under acidic and oxidative conditions . Under mild basic conditions, the protective group is removed, allowing the amino group to participate in peptide bond formation .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . By protecting the amino group, it prevents unwanted side reactions during the synthesis process . Once the peptide bond is formed, the protective group can be removed under mild basic conditions .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino group, the compound ensures that peptide bonds are formed at the correct locations, leading to the desired peptide sequence .
Action Environment
The action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide is influenced by the environmental conditions. For instance, the compound’s protective group is stable under acidic and oxidative conditions but is removed under mild basic conditions . Additionally, research has shown that water in microdroplets can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH, redox conditions, and the presence of water .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(19(23)22(2)25-3)21-20(24)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,21,24)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEHOGRNHNTRBF-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


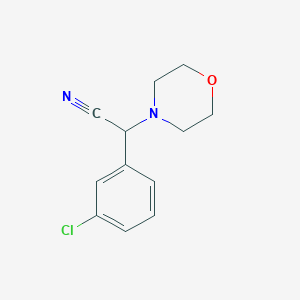
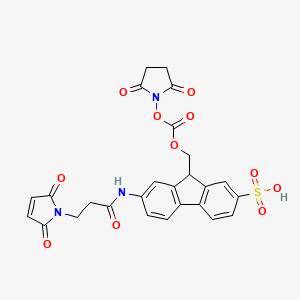
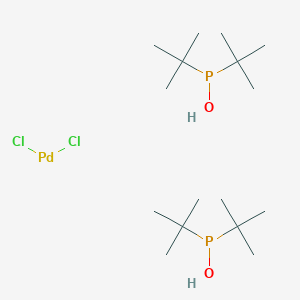
![(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98%](/img/structure/B6316860.png)
![5-Phenethyl-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316867.png)

![5-(Trimethylsilyl)benzo[d][1,3]dioxol-6-yl trifluoromethanesulfonate](/img/structure/B6316874.png)


